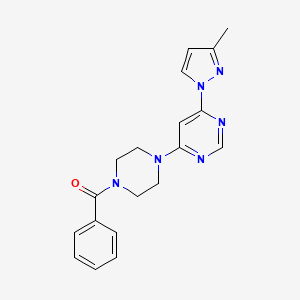

![molecular formula C15H13BrN2O B5578168 [1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)

[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol, also known as BBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBM is a benzimidazole derivative that has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

N-Methylation of Amines and Hydrogenation of Nitroarenes : A study highlighted the use of methanol as a hydrogen source and C1 synthon in chemical synthesis, emphasizing its application in the N-methylation of amines using RuCl3.xH2O as a catalyst. This method tolerates a variety of amines and enables the synthesis of marketed pharmaceutical agents through late-stage functionalization, showcasing the synthetic value of methanol in advanced N-methylation reactions (Sarki et al., 2021).

Esterification of Natural Fatty Acids for Biodiesel Production : Research demonstrated the production of biodiesel through the esterification of natural fatty acids with methanol in the presence of modified bentonite catalysts. This method showed high yields of methyl esters, highlighting an effective approach for biodiesel synthesis (Ghiaci et al., 2011).

Synthesis of α-Benzylthiobenzimidazoleacetonitriles : A study reported the chemoselective reduction of double bonds with NaBH4 in ethanol, leading to the synthesis of 2-((1-methylbenzimidazol-2-yl)thio)-3-arylpropanenitrile. This showcases the versatility of methanol in facilitating key chemical transformations (Sadhu et al., 2016).

Catalysis and C-N Bond Formation : Research on ruthenium(II) complexes with N-heterocyclic carbene ligands showed their efficiency in C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions. This highlights the role of methanol in the selective mono-N-methylation of anilines (Donthireddy et al., 2020).

Supercritical Methanol in Catalytic Conversion : A study utilized supercritical methanol over copper-doped porous metal oxides for synthesizing benzimidazoles and N-methylbenzimidazoles from 1,2-diaminobenzenes. The method highlights methanol's role as a carbon source in the construction of benzimidazole cores (Sun et al., 2015).

Propiedades

IUPAC Name |

[1-[(3-bromophenyl)methyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c16-12-5-3-4-11(8-12)9-18-14-7-2-1-6-13(14)17-15(18)10-19/h1-8,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUXRHCBUZRWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Br)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)

![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)

![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5578147.png)

![4-[(2-amino-5,6,7,8-tetrahydro-4-quinazolinyl)carbonyl]-1-(3-chlorophenyl)-2-piperazinone](/img/structure/B5578157.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)